molecular formula C7H6N2O4 B1353283 2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 CAS No. 70786-68-4

2,4-DINITROTOLUENE-alpha,alpha,alpha-D3

Cat. No.: B1353283
CAS No.: 70786-68-4
M. Wt: 185.15 g/mol
InChI Key: RMBFBMJGBANMMK-FIBGUPNXSA-N
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Description

2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 is a deuterated derivative of benzene, characterized by the presence of two nitro groups and a methyl group where the hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the field of spectroscopy and reaction mechanism studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 typically involves the nitration of deuterated toluene. The process begins with the deuteration of toluene to produce methyl-d3-toluene. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 2 and 4 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups direct incoming substituents to the meta positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Nitrobenzoic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 is used in several scientific research applications:

    Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Potential use in drug development studies to understand the pharmacokinetics and dynamics of deuterated drugs.

    Industry: Utilized in the development of advanced materials and chemical processes where isotopic labeling is required.

Mechanism of Action

The mechanism of action of 2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 involves its interaction with various molecular targets depending on the type of reaction it undergoes. In reduction reactions, the nitro groups are reduced to amines, which can further participate in various biochemical pathways. The deuterium atoms provide stability and allow for detailed mechanistic studies using spectroscopic techniques.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-dinitro-: Similar structure but without the deuterated methyl group.

    Toluene, 2,4-dinitro-: Contains hydrogen instead of deuterium in the methyl group.

    Nitrobenzene: Contains only one nitro group.

Uniqueness

2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 is unique due to its isotopic labeling, which provides distinct advantages in spectroscopic studies and reaction mechanism elucidation. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated analogs in various analytical techniques.

Properties

IUPAC Name

2,4-dinitro-1-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBFBMJGBANMMK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221042
Record name Benzene, 1-(methyl-d3)-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70786-68-4
Record name Benzene, 1-(methyl-d3)-2,4-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(methyl-d3)-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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